(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid
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Overview
Description
(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid is an organic compound with a unique structure characterized by a hydroxyl group, a methylsulfanyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-5-methylsulfanylpentanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3-hydroxy-5-methylsulfanyl-pentanal, which undergoes oxidation to form the desired acid. The reaction conditions often involve the use of oxidizing agents like potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using specific enzymes that can selectively oxidize the precursor compounds. This method is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism by which (3S)-3-Hydroxy-5-methylsulfanylpentanoic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups play a crucial role in binding to active sites of enzymes, influencing metabolic pathways and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Hydroxy-5-methylpentanoic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
(3S)-3-Hydroxy-5-ethylsulfanylpentanoic acid: Contains an ethylsulfanyl group instead of a methylsulfanyl group, which can affect its steric and electronic properties.
Uniqueness
(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(3S)-3-hydroxy-5-methylsulfanylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBRSYYWPTGJO-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153443-17-5 |
Source
|
Record name | (3S)-3-hydroxy-5-(methylsulfanyl)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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